Cas no 14860-49-2 (Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-)
![Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- structure](https://de.kuujia.com/scimg/cas/14860-49-2x500.png)
14860-49-2 structure
Produktname:Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
- 1-(4-Chlorophenyl)-2,3-dimethyl-4-dimethylamino-2-butanol
- Benzeneethanol, 4-chloro-α-(2-(dimethylamino)-1-methyl)-α-methyl-
- Benzeneethanol, 4-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
- p-Chloro-α-(2-(dimethylamino)-1-methylethyl)-α-methyl-phenethyl alcohol
- p-Cloro-α-(2-(dimetilamino)-1-metiletil)-α-metil
- Phenethyl alcohol, p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
- 1-p-Chlorophenyl-2,3-dimethyl-4-dimethylamino-2-butanol
- 2-(p-Chlorobenzyl)-3-dimethylaminomethyl-2-butano
- 1-(p-Chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-butan-2-ol
- 4-Chloro-α-methyl-α-[2-(dimethylamino)-1-methylethyl]phenethyl alcohol
- 4-Chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol
- Clobutinol (base and/or unspecified salts)
- D07716
- p-Chloro-.alpha.-(2-(dimethylamino)-1-methylethyl)-.alpha.-methyl-phenethyl alcohol
- P-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYLPHENETHYL ALCOHOL
- Benzeneethanol, 4-chloro-.alpha.-(2-(dimethylamino)-1-methyl)-.alpha.-methyl-
- Clobutinolum [INN-Latin]
- 14860-49-2
- Clobutinol
- 1NY2IX043A
- Clobutinolum
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methyl)-alpha-methyl-
- KVHHQGIIZCJATJ-UHFFFAOYSA-N
- EINECS 238-926-4
- R05DB03
- UNII-1NY2IX043A
- HY-148144
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-phenethyl alcohol
- p-Chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methylphenyl alcohol
- SCHEMBL148543
- (2S)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
- CLOBUTINOL [WHO-DD]
- FT-0714887
- p-Cloro-.alpha.-(2-(dimetilamino)-1-metiletil)-.alpha.-metil fenetil alcool
- Clobutinol (INN)
- KAT 256 [AS HYDROCHLORIDE]
- KAT-256 FREE BASE
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenethyl alcohol
- BRD-A43809092-003-01-3
- CLOBUTINOL [MI]
- Diethylenetriamine crosslinked with epichlorohydrin
- DB09004
- p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool [Italian]
- p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool
- Iversal (TN)
- Iversal
- NS00002717
- Q415654
- Clobutinol [INN]
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
- BENZENEETHANOL, 4-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYL-
- KAT 256 FREE BASE
- CHEBI:94381
- DTXSID2022838
- CHEMBL1474889
- Phenethyl alcohol, p-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
- CS-0613654
- Benzeneethanol, 4-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
- Phenethyl alcohol, p-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
- BRN 2843490
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
- NCGC00159437-02
- 4-Chloro-alpha(2-(dimethylamino)-1-methylethyl)alpha-methylbenzeneethanol
- KAT 256 (AS HYDROCHLORIDE)
- Biotetrussin
- chlorodimenol
- clobutinolo
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenyl alcohol
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-(9CI)
- BRD-A43809092-003-02-1
- DA-72275
- DTXCID902838
- Clobutinolum (INN-Latin)
- KAT 250
-
- Inchi: InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3
- InChI-Schlüssel: KVHHQGIIZCJATJ-UHFFFAOYSA-N
- Lächelt: CN(CC(C(CC1C=CC(Cl)=CC=1)(C)O)C)C
Berechnete Eigenschaften
- Genaue Masse: 255.138992
- Monoisotopenmasse: 255.138992
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 5
- Komplexität: 226
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 23.5
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Dichte: 1.072±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: bp12 179-180°
- Brechungsindex: 1.6330 (estimate)
- Löslichkeit: Sehr leicht löslich (0,59 g/l) (25°C),
- PSA: 23.47000
- LogP: 2.83120
Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- Verwandte Literatur
-
A. Gibbons,O. Lang,Y. Kojima,M. Ito,K. Ono,K. Tanaka,E. Sivaniah RSC Adv. 2017 7 51121
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